4-Chloro-1,2-oxazole-3-carboxylic acid
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Overview
Description
4-Chloro-1,2-oxazole-3-carboxylic acid is a heterocyclic compound with the molecular formula C4H2ClNO3. It is a derivative of oxazole, featuring a chlorine atom at the 4-position and a carboxylic acid group at the 3-position.
Mechanism of Action
Target of Action
This compound belongs to the oxazole class of heterocyclic compounds, which are known to interact with a variety of biological targets due to their versatile structure
Mode of Action
Oxazole derivatives are known to interact with their targets through various mechanisms, such as inhibition, activation, or modulation . The specific interaction of this compound with its targets would depend on the nature of the target and the compound’s chemical structure.
Biochemical Pathways
Oxazole derivatives are known to be involved in a wide range of biological activities and can affect various biochemical pathways . The exact pathways influenced by this compound would depend on its specific targets and mode of action.
Result of Action
The effects would depend on the compound’s specific targets and mode of action. Oxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .
Action Environment
The action, efficacy, and stability of 4-Chloro-1,2-oxazole-3-carboxylic acid can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other compounds or substances, and the specific conditions within the biological system where the compound is active .
Biochemical Analysis
Biochemical Properties
Oxazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties
Molecular Mechanism
Oxazoles are known to undergo reactions such as free radical bromination and nucleophilic substitution . These reactions could potentially influence the binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1,2-oxazole-3-carboxylic acid typically involves the cyclization of β-hydroxy amides to oxazolines, followed by chlorination and oxidation steps. One common method includes the use of reagents such as DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor for the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reagents and conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1,2-oxazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Cyclization: The oxazole ring can undergo cyclization reactions with other compounds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the chlorine atom.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazole derivatives .
Scientific Research Applications
4-Chloro-1,2-oxazole-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
4-Oxazolecarboxylic acid: Lacks the chlorine atom at the 4-position.
4-Hydroxy-2-quinolones: Contains a different heterocyclic structure with a hydroxyl group
Uniqueness
4-Chloro-1,2-oxazole-3-carboxylic acid is unique due to the presence of both a chlorine atom and a carboxylic acid group on the oxazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4-chloro-1,2-oxazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClNO3/c5-2-1-9-6-3(2)4(7)8/h1H,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXXPWSYKZNIKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NO1)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1518097-59-0 |
Source
|
Record name | 4-chloro-1,2-oxazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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